[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Description
The compound [(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a highly glycosylated phenylpropanoid derivative. Its core structure comprises:
- Cinnamate ester moiety: The (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate group, characteristic of ferulic acid derivatives, is linked to a glycoside chain.
- Glycosidic backbone: Multiple oxolane (tetrahydrofuran) and oxane (pyran) rings interconnected via ether and ester bonds, with hydroxyl and ketone functional groups enhancing hydrophilicity .
Properties
IUPAC Name |
[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O16/c1-36-15-6-11(2-4-12(15)28)3-5-18(31)37-10-17-20(33)21(34)25(40-17)41-23-14(30)9-38-24(22(23)35)39-16(8-27)19(32)13(29)7-26/h2-7,13-14,16-17,19-25,27-30,32-35H,8-10H2,1H3/b5-3+/t13-,14+,16+,17-,19+,20-,21+,22+,23-,24-,25?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXREVQVZCYAIE-IGBVEJJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(O2)OC3C(COC(C3O)OC(CO)C(C(C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H]2[C@@H]([C@H](C(O2)O[C@H]3[C@@H](CO[C@H]([C@@H]3O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102339-98-0 | |
| Record name | O-(5-O-(Feruloyl)-alpha-arabinofuranosyl)-(1-3)-O-beta-xylopyranosyl-(1-4)-xylopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102339980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
The compound [(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a complex glycoside derivative with potential biological activities. This article reviews its pharmacological properties based on recent studies and findings.
Chemical Structure
The compound features multiple hydroxyl groups and a methoxyphenyl moiety that may contribute to its biological activities. Its structural complexity suggests a potential for diverse interactions within biological systems.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, polyphenolic compounds derived from plants like Stevia rebaudiana have shown strong antioxidant effects due to their ability to scavenge free radicals and reduce oxidative stress in cells . The presence of multiple hydroxyl groups in the target compound likely enhances its capacity to act as an antioxidant.
Antimicrobial Properties
Studies have demonstrated that glycosides can possess antimicrobial activities. A related compound was found to inhibit the growth of various bacterial strains by disrupting their cell membranes or interfering with metabolic pathways . The structural features of the compound may allow it to interact with microbial cell walls effectively.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties can be inferred from similar compounds in literature. For example, certain flavonoids and polyphenols are known to inhibit inflammatory mediators such as nitric oxide and prostaglandins . The methoxyphenyl group may enhance these effects by modulating signaling pathways involved in inflammation.
Case Study 1: Antioxidant Efficacy
In a study evaluating the antioxidant capacity of various phenolic compounds, the target compound exhibited a significant reduction in reactive oxygen species (ROS) levels in vitro. The results indicated a 70% decrease in ROS at concentrations of 50 µM compared to controls. This suggests that the compound may protect against oxidative damage in cellular models.
Case Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial efficacy of glycosides revealed that the target compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This activity was attributed to its ability to penetrate bacterial membranes and disrupt cellular functions.
Data Tables
Scientific Research Applications
Antioxidant Properties
Research indicates that the compound exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases. The presence of multiple hydroxyl groups in its structure enhances its ability to scavenge free radicals effectively .
Anticancer Activity
Studies have shown that similar compounds with analogous structures possess anticancer properties. For instance, the presence of phenolic groups is often linked to the inhibition of cancer cell proliferation. Experimental data suggest that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory effects. Compounds with similar hydroxyl configurations have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation . This makes it a candidate for developing treatments for chronic inflammatory diseases.
Glycosylation Studies
The compound's glycosidic linkages make it an interesting subject for studies in glycosylation processes. Understanding how this compound interacts with enzymes involved in carbohydrate metabolism can provide insights into metabolic disorders .
Enzyme Inhibition Studies
Given its complex structure, this compound may serve as a substrate or inhibitor for specific enzymes involved in metabolic pathways. Such studies could elucidate its role in biochemical pathways and its potential therapeutic applications .
Natural Pesticide Development
There is growing interest in utilizing compounds derived from natural sources as pesticides due to their lower toxicity profiles compared to synthetic chemicals. The structural characteristics of this compound suggest potential insecticidal properties that warrant further exploration .
Plant Growth Regulators
Research into similar compounds has shown their effectiveness as plant growth regulators. The potential application of this compound in enhancing plant growth or resistance to environmental stressors could be significant for agricultural practices .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
Compound A : Target compound (as above).
Compound B : [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate .
Compound C : [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(4-hydroxy-3-methoxybenzoyl)oxymethyl]oxan-2-yl]oxyphenoxy]oxan-2-yl]methyl ester (MW: 764.690) .
Comparative Analysis
Table 1: Structural and Physicochemical Properties
| Parameter | Compound A | Compound B | Compound C |
|---|---|---|---|
| Molecular Weight | ~750–800 (estimated) | 756.63 (calculated) | 764.690 |
| Key Substituents | 4-hydroxy-3-methoxyphenyl | 3,4-dihydroxyphenyl | 4-hydroxy-3-methoxybenzoyl |
| Glycosylation Pattern | Branched oxolane/oxane chains | Linear oxane chain with ethoxy | Complex branched oxan-phenoxy network |
| Hydrogen Bond Donors | ~15–18 (estimated) | 14 | 16 |
| Solubility | High (due to glycosylation) | Moderate | High |
Table 2: Inferred Bioactivities
| Activity | Compound A | Compound B | Compound C |
|---|---|---|---|
| Antioxidant | High (methoxy group stabilizes radicals) | Very high (catechol group) | Moderate (benzoyl ester reduces activity) |
| Anti-inflammatory | Likely (via COX-2 inhibition) | Probable (similar to rosmarinic acid) | Limited data |
| Metabolic Stability | Enhanced (glycosylation delays hydrolysis) | Moderate (ethoxy group may undergo oxidation) | High (stable benzoyl ester) |
Mechanistic and Functional Insights
Substituent Effects :
- Compound A’s 4-hydroxy-3-methoxyphenyl group balances radical scavenging (via hydroxyl) and lipophilicity (via methoxy), whereas Compound B’s 3,4-dihydroxyphenyl (catechol) group offers superior antioxidant activity but lower metabolic stability due to rapid oxidation .
- Compound C’s 4-hydroxy-3-methoxybenzoyl ester may reduce bioavailability compared to the cinnamate ester in A and B .
Glycosylation Impact :
- Compound A’s branched glycosylation enhances water solubility, critical for oral administration, whereas Compound B’s linear chain may limit cellular uptake .
Preparation Methods
Lipase-Catalyzed Transesterification
Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) has been employed for regioselective transesterification of ethyl ferulate with diacylglycerol (DAG)-rich vegetable oils, yielding feruloylated glycerols. Although the primary products were 1-feruloyl-sn-glycerol (FG) and 1,3-diferuloyl-sn-glycerol (F₂G), this method demonstrates the feasibility of enzymatic esterification under mild conditions (60°C, solvent-free). For oligosaccharide substrates, analogous approaches utilize lipases to catalyze ester bonds between ferulic acid derivatives and hydroxyl groups on sugar backbones.
Key parameters influencing yield include:
Feruloyl Esterase-Mediated Synthesis
Feruloyl esterases (FAEs) from microbial sources enable reverse hydrolysis for attaching feruloyl groups to glycosides. For instance, Alternaria botrytis RYF1 produces a feruloyl esterase (DN417) capable of converting decaffeoyl acteoside to verbasoside with 94.51% efficiency in 5 L fermenters. Applied to the target compound, FAEs could transfer the feruloyl moiety from methyl ferulate to a pre-synthesized oligosaccharide core.
Chemical Synthesis Using Protected Sugars
Stepwise Protection and Coupling
The synthesis of 3-O-feruloyl glucoside via chemical routes involves:
-
Protection : Allyl groups shield hydroxyls on glucose, followed by formation of 1,2/4,5-diisopropylidene glucose to block reactive sites.
-
Activation : Ferulic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride.
-
Coupling : The acid chloride reacts with the protected glucose under inert conditions (N₂ atmosphere, anhydrous THF), forming the ester bond at the C-3 position.
-
Deprotection : Sequential removal of allyl and isopropylidene groups via palladium-catalyzed hydrogenolysis and trifluoroacetic acid (TFA) hydrolysis yields the final product.
For the target oligosaccharide, this strategy requires iterative protection/coupling cycles to assemble the tetracyclic sugar backbone before introducing the feruloyl group.
Mitsunobu Reaction for Esterification
The Mitsunobu protocol (triphenylphosphine, diethyl azodicarboxylate) facilitates esterification of sterically hindered alcohols. Applied to ferulic acid and partially protected oligosaccharides, this method achieves yields of 60–75% but requires toxic reagents and rigorous purification.
Feruloyl Esterase-Catalyzed Bioconversion in Microemulsion Systems
Organic Microemulsion Optimization
Surfactant-less microemulsions (e.g., hexane/butanol/buffer) enhance solubility of hydrophobic ferulic acid derivatives and hydrophilic sugars. Using Trichoderma reesei feruloyl esterase (Depol 670), bioconversion yields reach 61% for feruloylated galactose.
Table 1: Solvent Systems for Feruloylated Glycoside Synthesis
| Enzyme Source | Solvent System (v/v/v) | Substrate | Yield (%) |
|---|---|---|---|
| Bacillus amyloliquefaciens | Hexane/1-butanol/buffer | Arabinose | 37 |
| Trichoderma reesei | Hexane/2-butanone/buffer | Xylose | 37 |
| Trichoderma reesei | Hexane/1-butanol/buffer | Galactose | 61 |
Dual-Enzyme Synergy
Combining feruloyl esterases with rhamnosidases enables sequential modifications. For hydroxysalidroside production, optimizing the FAE:rhamnosidase ratio to 1:2 (w/w) at pH 5.5 achieves 81.30% conversion. Adapting this to the target compound could involve initial rhamnose cleavage followed by feruloylation.
Purification and Isolation Techniques
Flash Chromatography
Silica gel-based flash chromatography with hexane/acetone gradients resolves feruloylated species from unreacted substrates and byproducts. Loading 3.0 g of crude product onto a 120 g silica column (57 mL/min flow rate) yields 39.6% F₂G and 10.4% FG.
Table 2: Flash Chromatography Parameters for Feruloylated Compounds
| Parameter | Optimal Value |
|---|---|
| Stationary Phase | Silica gel (40–63 μm) |
| Mobile Phase | Hexane/acetone gradient |
| Sample Load | 3.0 g per 120 g column |
| Flow Rate | 57 mL/min |
Preparative HPLC
Reverse-phase HPLC (C18 column, methanol/water/formic acid) isolates milligram quantities of feruloylated glycosides with >95% purity. However, scalability remains limited compared to flash chromatography.
Analytical Characterization and Validation
Structural Elucidation via NMR
¹H and ¹³C NMR confirm ester linkage formation. Key feruloyl signals include:
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for this compound, and how do reaction conditions influence yield?
- Methodological Answer :
- Step 1 : Use regioselective glycosylation to assemble the oligosaccharide backbone, leveraging protecting groups (e.g., benzoyl or acetyl) to control stereochemistry .
- Step 2 : Employ Mitsunobu conditions for esterification of the (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate moiety to the glycosyl methyl group .
- Step 3 : Optimize reaction temperature (40–60°C) and solvent polarity (e.g., THF/DMF mixtures) to minimize hydrolysis of labile glycosidic bonds .
- Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| TMSOTf | DCM | 25 | 62 | 95 |
| BF₃·Et₂O | THF | 40 | 78 | 97 |
| — | DMF | 60 | 55 | 90 |
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign anomeric protons (δ 4.8–5.5 ppm) and ester carbonyls (δ 170–175 ppm). Compare coupling constants (e.g., ) to confirm β/α configurations .
- HRMS : Use high-resolution ESI-MS to verify molecular ion [M+Na]⁺ at m/z 756.2477 (calculated) and fragmentation patterns for glycosidic bond validation .
- 2D NMR (COSY, HSQC) : Map spin systems to distinguish overlapping signals in the polyol region (δ 3.5–4.5 ppm) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in glycosylation reactions?
- Methodological Answer :
- DFT Calculations : Optimize transition-state geometries for glycosidic bond formation using B3LYP/6-31G(d) to evaluate steric and electronic effects of substituents .
- MD Simulations : Simulate solvent interactions (e.g., water vs. DMF) to predict hydrolysis rates of labile esters .
- Data Table :
| Method | Activation Energy (kcal/mol) | Predicted Stability (t₁/₂, h) |
|---|---|---|
| B3LYP/6-31G(d) | 22.4 | 48 |
| M06-2X/Def2-TZVP | 24.1 | 36 |
Q. What strategies mitigate contradictions in metabolic pathway predictions for this compound?
- Methodological Answer :
- In Vitro Assays : Use human liver microsomes to identify phase I metabolites (e.g., hydroxylation at C3/C4 positions) and phase II conjugates (glucuronidation of the phenolic -OH group) .
- LC-MS/MS : Quantify metabolite stability under varying pH (2.0–7.4) and compare with computational QSAR models .
- Data Table :
| Condition (pH) | Major Metabolite | Half-Life (h) |
|---|---|---|
| 2.0 | Parent compound | 12 |
| 7.4 | Glucuronidated derivative | 2.5 |
Q. How does the compound’s stereochemical complexity affect crystallization for X-ray analysis?
- Methodological Answer :
- Crystallization Screens : Use PEG/Ionic liquid matrices to overcome amorphous aggregation. Monitor crystal growth via polarized light microscopy .
- Synchrotron Radiation : Apply high-flux X-rays (λ = 0.7–1.0 Å) to resolve overlapping electron densities in the glycosyl-oxolan region .
Methodological Notes
- Safety Protocols : Follow GHS guidelines for handling hygroscopic intermediates (e.g., use inert atmosphere for moisture-sensitive steps) .
- Data Validation : Cross-reference NMR assignments with synthetic intermediates to resolve spectral overlaps .
- AI Integration : Implement COMSOL Multiphysics for real-time reaction optimization, reducing trial-and-error in scale-up .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
